(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid
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Overview
Description
(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate amines.
Introduction of the nitrophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a nitrophenyl halide reacts with the piperidine derivative.
Attachment of the acetic acid moiety: This can be done via esterification or amidation reactions, depending on the functional groups present on the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while oxidation can produce nitro derivatives.
Scientific Research Applications
(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Properties
CAS No. |
86207-46-7 |
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Molecular Formula |
C15H18N2O6 |
Molecular Weight |
322.31 g/mol |
IUPAC Name |
2-[1-[(4-nitrophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C15H18N2O6/c18-14(19)9-11-5-7-16(8-6-11)15(20)23-10-12-1-3-13(4-2-12)17(21)22/h1-4,11H,5-10H2,(H,18,19) |
InChI Key |
AHURJTZEGFRRJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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